molecular formula C9H12O2S2 B14081571 1-Methoxy-2-(3-methoxybenzyl)disulfane

1-Methoxy-2-(3-methoxybenzyl)disulfane

Cat. No.: B14081571
M. Wt: 216.3 g/mol
InChI Key: ZRLNZDYKHDTTRM-UHFFFAOYSA-N
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Description

1-Methoxy-2-(3-methoxybenzyl)disulfane is an organic compound characterized by the presence of two methoxy groups and a disulfane linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(3-methoxybenzyl)disulfane typically involves the reaction of methoxybenzyl chloride with sodium disulfide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(3-methoxybenzyl)disulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the disulfane linkage can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

1-Methoxy-2-(3-methoxybenzyl)disulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(3-methoxybenzyl)disulfane involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The compound can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. Its disulfane linkage allows it to act as a redox mediator, potentially affecting cellular processes related to oxidative stress and inflammation.

Comparison with Similar Compounds

  • 1-Methoxy-4-(3-methoxybenzyl)disulfane
  • Bis(3-(4-methoxybenzyl)oxy)methyl-5,6-dihydro-1,4-dithiin-2-yl)methanol

Comparison: 1-Methoxy-2-(3-methoxybenzyl)disulfane is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H12O2S2

Molecular Weight

216.3 g/mol

IUPAC Name

1-methoxy-3-[(methoxydisulfanyl)methyl]benzene

InChI

InChI=1S/C9H12O2S2/c1-10-9-5-3-4-8(6-9)7-12-13-11-2/h3-6H,7H2,1-2H3

InChI Key

ZRLNZDYKHDTTRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSSOC

Origin of Product

United States

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